molecular formula C14H20ClN3O3 B4389472 2-(cyclohexylamino)-N-(4-nitrophenyl)acetamide;hydrochloride

2-(cyclohexylamino)-N-(4-nitrophenyl)acetamide;hydrochloride

Cat. No.: B4389472
M. Wt: 313.78 g/mol
InChI Key: HCJPODSTKRFMQD-UHFFFAOYSA-N
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Description

2-(cyclohexylamino)-N-(4-nitrophenyl)acetamide;hydrochloride is an organic compound that features a cyclohexyl group and a nitrophenyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclohexylamino)-N-(4-nitrophenyl)acetamide;hydrochloride typically involves the following steps:

    Formation of the Glycinamide Backbone: This can be achieved by reacting glycine with an appropriate amine under acidic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexylamine.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced through a coupling reaction, often using a nitrophenyl halide and a suitable base.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

2-(cyclohexylamino)-N-(4-nitrophenyl)acetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

2-(cyclohexylamino)-N-(4-nitrophenyl)acetamide;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(cyclohexylamino)-N-(4-nitrophenyl)acetamide;hydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the cyclohexyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The glycinamide backbone allows for hydrogen bonding interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    N~2~-cyclohexyl-N~1~-(4-aminophenyl)glycinamide hydrochloride: Similar structure but with an amino group instead of a nitro group.

    N~2~-cyclohexyl-N~1~-(4-methylphenyl)glycinamide hydrochloride: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

2-(cyclohexylamino)-N-(4-nitrophenyl)acetamide;hydrochloride is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific electron transfer capabilities.

Properties

IUPAC Name

2-(cyclohexylamino)-N-(4-nitrophenyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3.ClH/c18-14(10-15-11-4-2-1-3-5-11)16-12-6-8-13(9-7-12)17(19)20;/h6-9,11,15H,1-5,10H2,(H,16,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJPODSTKRFMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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